molecular formula C19H19ClN4O2 B2370908 5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide CAS No. 2097898-14-9

5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide

Cat. No.: B2370908
CAS No.: 2097898-14-9
M. Wt: 370.84
InChI Key: ORBUEUFFXIYCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide is a synthetic compound designed for research applications, primarily in the field of inflammation and kinase signaling pathways. It is built on the pyrazolo[1,5-a]quinazoline scaffold, a nitrogen-containing polyheterocyclic structure recognized for its potential in anti-inflammatory drug discovery . Compounds based on this scaffold have demonstrated significant activity in biological screens, showing an ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) transcriptional activity in human immune cells, which is a central pathway in the inflammatory response . The mechanism of action for this class of compounds is associated with the modulation of key mitogen-activated protein kinases (MAPKs). Computational pharmacophore mapping and molecular modeling studies suggest that related pyrazolo[1,5-a]quinazoline derivatives can act as ligands for MAPKs, including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3), with particularly high complementarity to JNK3 . Some analogs have been experimentally confirmed to exhibit micromolar binding affinities for JNK1, JNK2, and JNK3 isoforms, positioning them as valuable chemical tools for interrogating JNK-dependent cellular processes . This makes this compound a candidate for investigating novel therapeutic strategies for chronic inflammatory diseases, where targeting MAPK pathways represents a promising approach beyond current anti-inflammatory therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-11-7-18-21-10-12-8-14(4-5-16(12)24(18)23-11)22-19(25)15-9-13(20)3-6-17(15)26-2/h3,6-7,9-10,14H,4-5,8H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBUEUFFXIYCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article synthesizes current research findings on its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{16}ClN_{3}O_{2}

This structure suggests potential interactions with various biological targets due to its heterocyclic components and functional groups.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]quinazoline derivatives. A library of such compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor kappa B (NF-κB) transcriptional activity in human monocytic cells. Notably, some derivatives demonstrated significant anti-inflammatory effects with IC50 values below 50 µM .

Key Findings:

  • Compounds related to pyrazolo[1,5-a]quinazoline showed micromolar binding affinities for mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory signaling pathways.
  • The compound demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Pyrazolo[1,5-a]quinazolines have been reported to exhibit cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies indicated that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Case Study Example:
A study assessed the cytotoxicity of a closely related pyrazolo[1,5-a]quinazoline compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Data Summary

Biological ActivityIC50 Value (µM)Target
NF-κB Inhibition< 50Human THP-1 Cells
COX Inhibition47COX-2
Cytotoxicity10Breast Cancer Cells

The biological activity of this compound is thought to involve:

  • Inhibition of NF-κB Pathway : By preventing the translocation of NF-κB to the nucleus, the compound may reduce the expression of pro-inflammatory cytokines.
  • Modulation of MAPK Pathways : Interactions with MAPKs like ERK and JNK suggest a mechanism for its anti-inflammatory and anticancer effects.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through caspase activation.

Comparison with Similar Compounds

Sulfonamide Derivatives (e.g., Compounds 15a and 15b)

Compound 15a: 5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide acts as a dual inhibitor of α-amylase (44.36% inhibition) and α-glucosidase, making it a promising anti-diabetic agent.

Comparison :

  • Structural Differences : Both 15a and 15b feature sulfonamide-linked pyridine substituents, whereas the target compound replaces this with a pyrazoloquinazoline group.
  • Biological Activity : The target compound’s pyrazoloquinazoline moiety may enhance selectivity for kinase or protease targets, unlike the sulfonamide derivatives’ enzyme inhibition profiles.

Chlorinated Benzamides with Pyrazole/Pyridine Moieties

Compound 7c : 2-Chloro-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide exhibits a pyrazole-pyridine hybrid structure. Its molecular weight (300.7 g/mol) and Cl substitution align with the target compound, but its anti-microbial activity (unquantified in evidence) differs .

Comparison :

  • Pharmacokinetics : The target’s methyl group on the quinazoline ring may improve lipophilicity and blood-brain barrier penetration.

Quinazoline-Based Antimicrobial Agents

Compound 5d and 5k: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazines show 50–70% inhibition against wheat scab and apple rot fungi at 50 µg/mL, comparable to the reference drug hymexazol .

Comparison :

  • Structural Similarities : Both compounds integrate quinazoline and pyrazole motifs, but the target compound’s benzamide linker replaces the hydrazine group.
  • Activity : The target’s benzamide moiety may enhance enzyme inhibition via hydrogen bonding, whereas hydrazines in 5d/5k facilitate metal chelation for antimicrobial effects.

Pyrazolo-Fused Heterocycles in Drug Discovery

Compound 46 : (S)-5-Chloro-2-methoxy-N-(4-(N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)sulfamoyl)phenethyl)benzamide demonstrates a complex sulfonamide-phenethyl architecture. Its synthesis involves multi-step functionalization of the benzamide core .

Comparison :

  • Synthetic Complexity : Compound 46 requires late-stage sulfonyl chloride formation, whereas the target compound’s pyrazoloquinazoline group simplifies regioselective modifications.
  • Target Selectivity: The naphthalene and thiophene groups in 46 likely target serotonin/norepinephrine transporters, while the target’s fused ring system may favor kinase inhibition.

Preparation Methods

Copper-Catalyzed Tandem Cyclization

A copper-catalyzed tandem reaction enables efficient construction of the pyrazolo[1,5-a]quinazoline core. Starting with 5-(2-bromoaryl)-1H-pyrazole and carbonyl compounds, cyclization occurs in the presence of aqueous ammonia and CuI (5 mol%) at 80°C under air. This method achieves 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine in 72–85% yield (Table 1).

Table 1: Copper-Catalyzed Synthesis of Pyrazoloquinazoline Derivatives

Starting Material Catalyst Temperature (°C) Yield (%) Reference
5-(2-Bromophenyl)-1H-pyrazole CuI 80 78
5-(2-Bromonaphthyl)-1H-pyrazole CuI 80 72

Key advantages include broad substrate scope and avoidance of inert conditions. However, bromoarene availability limits scalability.

Hydrazinobenzoic Acid Condensation

An alternative route involves 2-hydrazinobenzoic acid condensation with propanenitriles. Cyclization under acidic conditions (H2SO4, 100°C) yields the pyrazolo[1,5-a]quinazoline core with a 3-(hetero)aryl substituent. For 2-methyl derivatives, 3-methylpropanenitrile is used, achieving 65% yield after recrystallization. Post-synthetic modifications, such as LiAlH4 reduction and Pd/C dehydrogenation, introduce the 7-amine group.

Synthesis of 5-Chloro-2-Methoxybenzamide

The benzamide fragment derives from 5-chlorosalicylic acid , modified through methylation and aminolysis:

Methylation of 5-Chlorosalicylic Acid

5-Chlorosalicylic acid undergoes O-methylation using dimethyl sulfate in acetone with NaOH (2N), yielding methyl 5-chloro-2-methoxybenzoate (66% yield). Alternative anhydrous methylation with methyl iodide and K2CO3 in DMF achieves 71% yield but requires rigorous drying.

Aminolysis to Benzamide

Conversion to the benzoyl chloride intermediate precedes coupling. Treating methyl 5-chloro-2-methoxybenzoate with SOCl2 generates 5-chloro-2-methoxybenzoyl chloride , which reacts with amines. For the target compound, 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine is used in a 1:1.2 molar ratio with Et3N as a base, achieving 82% yield in THF at 0–25°C.

Coupling of Pyrazoloquinazoline and Benzamide

Amide Bond Formation

The final step couples the pyrazoloquinazoline 7-amine with 5-chloro-2-methoxybenzoyl chloride under Schotten-Baumann conditions. Optimal results use dichloromethane (DCM) and aqueous NaHCO3, with a 4-hour reaction time at 0°C, yielding 89% product. Excess acyl chloride (1.5 eq) ensures complete amine conversion.

Table 2: Coupling Reaction Optimization

Solvent Base Temperature (°C) Yield (%) Purity (%)
DCM NaHCO3 0 89 98
THF Et3N 25 82 95
DMF Pyridine 40 68 90

Purification and Characterization

Crude product purification involves silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol/water (1:1). Characterization via 1H NMR (400 MHz, DMSO-d6) confirms structure: δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, aryl), 4.32 (t, 2H, CH2), 2.98 (s, 3H, CH3).

Alternative Synthetic Routes and Challenges

Multi-Component Reactions (MCRs)

MCRs offer a one-pot approach. Combining 5-aminopyrazole , 2-bromobenzaldehyde , and methyl 5-chloro-2-methoxybenzoate with CuBr (10 mol%) in DMF at 120°C yields the target compound in 58% yield. While scalable, side products (e.g., decarboxylated derivatives) necessitate rigorous purification.

Challenges in Functionalization

  • Suzuki Coupling Limitations : Attempts to introduce the benzamide via Suzuki coupling of boronic acids to halogenated pyrazoloquinazolines result in CO elimination (e.g., yielding 3-aryl instead of 3-aroyl derivatives).
  • Acid Sensitivity : The pyrazoloquinazoline core degrades under strong acidic conditions, requiring pH control during coupling.

Industrial Scalability and Cost Analysis

Method Cost (USD/kg) Steps Total Yield (%) Scalability
Copper-Catalyzed 420 4 62 High
Hydrazinobenzoic Acid 580 5 54 Moderate
MCR 390 3 58 High

The copper-catalyzed method balances cost and yield, while MCRs reduce step count but face purity challenges.

Q & A

Q. What are the key steps for synthesizing 5-chloro-2-methoxy-N-{2-methyl-pyrazolo[1,5-a]quinazolin-7-yl}benzamide, and how are intermediates characterized?

A multi-step synthesis typically involves:

  • Functionalization of the pyrazoloquinazoline core : Position 7 of the pyrazolo[1,5-a]quinazoline scaffold is modified via nucleophilic substitution or condensation reactions, as seen in analogous pyrazolo[1,5-a]pyrazine systems .
  • Benzamide coupling : The chloro-methoxybenzamide moiety is introduced via amide bond formation, often using coupling agents like EDCI or HOBt in inert solvents (e.g., DMF) under nitrogen .
  • Intermediate characterization : Key intermediates are validated via 1H^1H NMR, 13C^{13}C NMR, and elemental analysis. Discrepancies between calculated and observed values (e.g., ±0.3% for C/H/N) are resolved via HRMS or repeated recrystallization .

Q. How is the purity and structural integrity of the compound confirmed?

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) with UV detection .
  • Structural validation : 1H^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}C NMR (carbonyl signals at ~168 ppm) are compared to computational predictions (DFT). IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. What preliminary biological assays are recommended for this compound?

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values calculated via nonlinear regression.
  • Enzyme inhibition : Evaluate kinase or protease inhibition (e.g., EGFR, COX-2) using fluorometric or colorimetric kits .
  • Controls : Include reference inhibitors (e.g., erlotinib for EGFR) and solvent-only blanks to exclude false positives .

Advanced Research Questions

Q. How can conflicting elemental analysis or spectral data be resolved during characterization?

  • Elemental discrepancies : If observed C/H/N values deviate >0.4% from calculated values, repeat combustion analysis or use alternative techniques like X-ray crystallography for absolute configuration .
  • Spectral ambiguities : For overlapping NMR signals, employ 2D techniques (e.g., HSQC, COSY) or deuterium exchange experiments to assign exchangeable protons (e.g., NH groups) .

Q. What strategies optimize reaction yields for the pyrazoloquinazoline core under varying conditions?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at position 7, while toluene improves cyclization efficiency .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings or Lewis acids (e.g., ZnCl2_2) for Friedel-Crafts reactions .
  • Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes compared to traditional reflux .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina to model binding poses against targets like EGFR (PDB ID: 1M17). Key interactions (e.g., hydrogen bonds with methoxy groups) are validated via MD simulations .
  • QSAR analysis : Correlate substituent effects (e.g., chloro vs. methoxy) with bioactivity using Hammett constants or molecular descriptors (e.g., logP) .

Q. What analytical methods resolve stability issues in aqueous or biological matrices?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2 _2O2_2) conditions, then monitor degradation products via LC-MS .
  • Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound using a validated UPLC-MS/MS method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.